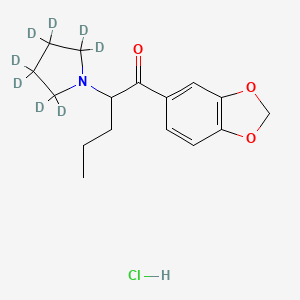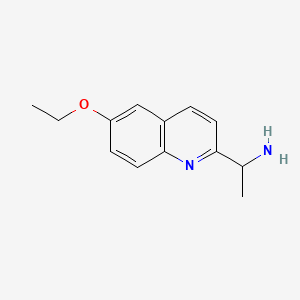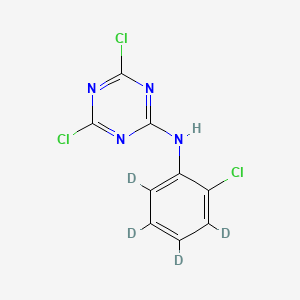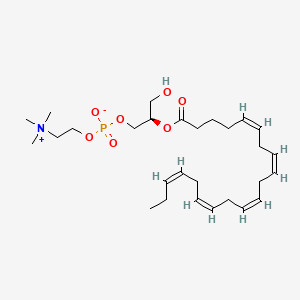
法莫替丁-13C,d4 酸杂质
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Famotidine-13C,d4 Acid Impurity is a labeled impurity of famotidine, a potent histamine H2-receptor antagonist widely used in the treatment of gastric and duodenal ulcers . Famotidine-13C,d4 Acid Impurity is used in various research and analytical applications to study the pharmacokinetics and metabolism of famotidine .
科学研究应用
Famotidine-13C,d4 Acid Impurity has several scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of famotidine in biological systems.
Metabolism Studies: Helps in identifying metabolic pathways and intermediates of famotidine.
Analytical Chemistry: Serves as a reference standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the quantification of famotidine and its impurities.
Drug Development: Assists in the development of new formulations and the assessment of drug stability
作用机制
Target of Action
The primary target of Famotidine-13C,d4 Acid Impurity is the histamine H2 receptor . This receptor plays a crucial role in the secretion of gastric acid in the stomach. By acting as an antagonist to this receptor, Famotidine helps in the treatment of conditions related to acid secretion, such as gastric ulcers and gastroesophageal reflux disease (GERD) .
Mode of Action
Famotidine-13C,d4 Acid Impurity works by competitively blocking the histamine H2 receptors, thereby inhibiting gastric acid secretion . It is highly selective towards this receptor and is significantly more potent at inhibiting gastric acid secretion than other H2 receptor antagonists .
Biochemical Pathways
The action of Famotidine-13C,d4 Acid Impurity affects the biochemical pathway of gastric acid secretion. By blocking the histamine H2 receptors, it suppresses the production of gastric acid, acid concentration, pepsin content, and the volume of gastric secretion . This results in a decrease in both basal and nocturnal gastric acid secretion, as well as acid secretion stimulated by food, caffeine, insulin, and pentagastrin .
Pharmacokinetics
The parent compound, famotidine, has a bioavailability of 40-45% when taken orally . It has a half-life of 2.5-3.5 hours and is primarily excreted through the kidneys . These properties may influence the bioavailability of Famotidine-13C,d4 Acid Impurity.
Result of Action
The result of Famotidine-13C,d4 Acid Impurity’s action is a reduction in the production of gastric acid. This leads to relief from symptoms associated with conditions like gastric ulcers and GERD . It also inhibits histamine-induced signaling processes in infected cells .
生化分析
Biochemical Properties
Famotidine-13C,d4 Acid Impurity, like its parent compound Famotidine, is expected to interact with histamine H2 receptors. These receptors are proteins that play a crucial role in the biochemical reactions involving the regulation of gastric acid secretion . The interaction between Famotidine-13C,d4 Acid Impurity and these receptors is likely to be of a competitive inhibitory nature, similar to Famotidine .
Cellular Effects
Famotidine-13C,d4 Acid Impurity, due to its structural similarity with Famotidine, may exhibit similar cellular effects. Famotidine has been shown to inhibit histamine-induced expression of Toll-like receptor 3 (TLR3) in SARS-CoV-2 infected cells, reducing TLR3-dependent signaling processes that culminate in activation of IRF3 and the NF-κB pathway, subsequently controlling antiviral and inflammatory responses .
Molecular Mechanism
The molecular mechanism of action of Famotidine-13C,d4 Acid Impurity is likely to be similar to that of Famotidine. Famotidine acts by competitively inhibiting histamine at the H2 receptors of the gastric parietal cells, thereby reducing gastric acid secretion .
Temporal Effects in Laboratory Settings
A study on Famotidine showed that response was linearly dependent on concentration, suggesting that the effects of Famotidine-13C,d4 Acid Impurity may also change over time in a dose-dependent manner .
Dosage Effects in Animal Models
Dosage adjustments are recommended based on the condition being treated .
Metabolic Pathways
Famotidine-13C,d4 Acid Impurity is expected to be involved in similar metabolic pathways as Famotidine. Famotidine decreases the production of gastric acid, suppresses acid concentration and pepsin content, and decreases the volume of gastric secretion .
准备方法
The preparation of Famotidine-13C,d4 Acid Impurity involves synthetic routes that incorporate isotopically labeled carbon (13C) and deuterium (d4) atoms into the famotidine molecule. The synthesis typically involves the following steps:
Isotopic Labeling: Introduction of 13C and d4 labels into the precursor molecules.
Chemical Synthesis: Formation of the famotidine structure through a series of chemical reactions, including thiazole ring formation and sulfonamide group attachment.
Purification: Isolation and purification of the labeled impurity using chromatographic techniques.
化学反应分析
Famotidine-13C,d4 Acid Impurity undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring and sulfonamide group.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into smaller fragments.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives .
相似化合物的比较
Famotidine-13C,d4 Acid Impurity can be compared with other labeled impurities and analogs of famotidine, such as:
Famotidine-13C,d2 Acid Impurity: Similar in structure but with different isotopic labeling.
Famotidine-d4 Acid Impurity: Contains only deuterium labeling without 13C.
Famotidine-13C Acid Impurity: Contains only 13C labeling without deuterium.
The uniqueness of Famotidine-13C,d4 Acid Impurity lies in its dual isotopic labeling, which provides enhanced sensitivity and specificity in analytical applications .
属性
CAS 编号 |
1324230-60-5 |
|---|---|
分子式 |
C8H12N4O2S2 |
分子量 |
265.347 |
IUPAC 名称 |
2,2,3,3-tetradeuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C8H12N4O2S2/c9-7(10)12-8-11-5(4-16-8)3-15-2-1-6(13)14/h4H,1-3H2,(H,13,14)(H4,9,10,11,12)/i1D2,2D2,6+1 |
InChI 键 |
JEGZXDCDUSGFSB-VKKAIXRESA-N |
SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=O)O |
同义词 |
3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]propanoic Acid-13C,d4; 3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]thio]propanoic acid-13C,d4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Thia-2,3-diazaspiro[4.5]decane](/img/structure/B589019.png)


![Pyrazolo[1,5-A]pyridine-3,7-diol](/img/structure/B589023.png)

![(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid;(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,4S)-2,4-dimethylazetidine](/img/structure/B589033.png)


